molecular formula C27H46O2 B028690 4beta-Hydroxycholesterol CAS No. 17320-10-4

4beta-Hydroxycholesterol

Número de catálogo: B028690
Número CAS: 17320-10-4
Peso molecular: 402.7 g/mol
Clave InChI: CZDKQKOAHAICSF-JSAMMMMSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4β-Hydroxycholesterol (4β-HC) is an oxysterol formed via the enzymatic oxidation of cholesterol by cytochrome P450 3A (CYP3A), primarily CYP3A4 and CYP3A5 . It serves as a sensitive endogenous biomarker for hepatic CYP3A activity due to its direct correlation with enzyme induction or inhibition . Unlike exogenous probes (e.g., midazolam), 4β-HC reflects chronic CYP3A activity due to its long plasma half-life (~60–64 hours in humans) and stability in stored samples .

Propiedades

IUPAC Name

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDKQKOAHAICSF-JSAMMMMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4b-Hydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17320-10-4
Record name 4β-Hydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17320-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene-3,4-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017320104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4.BETA.-HYDROXYCHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T705H20G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4beta-Hydroxycholesterol can be synthesized through the oxidation of cholesterol using cytochrome P450 3A4. The reaction typically involves the use of a suitable oxidizing agent under controlled conditions to ensure the selective hydroxylation at the 4beta position. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale biotransformation processes using microbial or enzymatic systems. These processes are designed to maximize the efficiency and scalability of the production. The use of recombinant microorganisms expressing cytochrome P450 3A4 is a common approach to achieve high yields of this compound .

Análisis De Reacciones Químicas

Nonenzymatic Formation of Isomers

4α-OHC, a structural isomer of 4β-OHC, is generated via cholesterol autoxidation without enzymatic involvement:

  • :
    • Radical-mediated oxidation of cholesterol under pro-oxidant conditions (e.g., copper ions or lipoxygenase) .
  • :
    • 4α-OHC lacks correlation with CYP3A activity and is unaffected by CYP3A inducers .
    • GC-MS analysis separates 4β-OHC (retention time: 12.3 min) and 4α-OHC (retention time: 11.8 min) .

Metabolic Fate and Elimination

4β-OHC undergoes further oxidation and conjugation:

  • : 4β OHCCYP7A17α Hydroxy 4 hydroxycholesterolBile acids4\beta \text{ OHC}\xrightarrow{\text{CYP7A1}}7\alpha \text{ Hydroxy 4 hydroxycholesterol}\rightarrow \text{Bile acids}
    • Slow 7α-hydroxylation results in prolonged plasma half-life compared to other oxysterols .
  • :
    • Conversion to acidic metabolites (e.g., 4β-hydroxycholestenoic acid) in hepatocytes .
    • Minimal glucuronidation or sulfation .

Stability and Degradation Reactions

4β-OHC exhibits stability challenges under storage conditions:

  • :
    • Long-term storage at -20°C generates an unknown oxidation product ("Peak X") .
    • Correlation between Peak X formation and 4β-OHC measurement error (R² = 0.76) .
  • :
    • Use of antioxidants (e.g., BHT) during sample processing .

Induction of Biosynthetic Pathways

CYP3A inducers enhance 4β-OHC synthesis:

Inducer4β-OHC IncreaseStudy PopulationReference
Rifampicin2.5-foldHealthy volunteers
Carbamazepine1.8-foldEpilepsy patients
Ursodeoxycholic acid1.5-foldGallstone patients
  • : Females exhibit 20–30% higher baseline 4β-OHC due to greater CYP3A4 expression .

Key Findings from Recent Studies

  • :
    • 4β-OHC activates liver X receptors (LXRs), inducing SREBP1c-mediated lipogenesis without affecting cholesterol synthesis .
    • Triglyceride synthesis increases by 33–46% in hepatocytes treated with 20 μM 4β-OHC .
  • :
    • Weak CYP3A inducers (e.g., JTE-451) elevate plasma 4β-OHC by 11–46%, validating its use as a CYP3A biomarker .

Aplicaciones Científicas De Investigación

Biomarker for CYP3A4 Activity

Clinical Relevance
4βHC is increasingly recognized as a valuable biomarker for assessing the induction and inhibition of CYP3A4, a key enzyme involved in drug metabolism. Elevated levels of 4βHC indicate increased CYP3A4 activity, which can be critical in evaluating drug-drug interactions (DDIs) during clinical trials.

Study Findings
Research has shown that plasma concentrations of 4βHC correlate with CYP3A4 activity, making it a potential tool for early-phase clinical trials. For instance, a study demonstrated that a twofold induction in CYP3A4 activity resulted in significant elevations of 4βHC levels, suggesting its utility in monitoring metabolic changes due to drug administration .

Pharmacokinetic Modeling

Development of PBPK Models
Physiologically based pharmacokinetic (PBPK) models incorporating 4βHC have been developed to predict its plasma levels across different populations, including those with varying CYP3A genotypes and inflammatory conditions . These models allow for better understanding and forecasting of how specific drugs may influence CYP3A4 activity through 4βHC dynamics.

Parameter Description
CYP3A Induction Correlation with 4βHC levels
Half-life Approximately 1-3 weeks
Population Variability Influenced by genetic factors and health conditions

Clinical Trials and Drug Development

Utility in Early Drug Development
The long half-life of 4βHC makes it particularly useful for evaluating the effects of drugs that induce CYP3A4 over extended periods. It has been proposed as a more reliable measure than traditional substrates like midazolam (MDZ) for assessing CYP3A4 induction due to its stability in plasma .

Case Studies

  • A clinical trial simulation using rifampicin as an inducer showed that while MDZ displayed a broader dynamic range for detecting CYP3A4 inhibition, the use of 4βHC provided consistent results in identifying induction effects .
  • Another study highlighted the application of 4βHC in assessing the DDI risk associated with various therapeutic agents, demonstrating its potential to streamline clinical trial designs by predicting biomarker responses based on preclinical data .

Implications for Personalized Medicine

Genetic Variability Considerations
The variability in CYP3A4 activity among individuals can significantly impact drug metabolism and efficacy. By utilizing 4βHC as a biomarker, researchers can tailor drug dosages based on individual metabolic profiles, thereby enhancing personalized medicine approaches.

Mecanismo De Acción

4beta-Hydroxycholesterol exerts its effects primarily through its interaction with liver X receptors. Upon binding to these receptors, it activates a signaling pathway that regulates the expression of genes involved in cholesterol transport and metabolism. This includes the induction of ATP-binding cassette transporters, which facilitate the efflux of cholesterol from cells, thereby reducing intracellular cholesterol levels .

Comparación Con Compuestos Similares

Clinical Relevance and Research Findings

Advantages Over Exogenous Probes

4β-HC outperforms midazolam (a short-acting CYP3A probe) in chronic settings due to its stability and elimination kinetics. For example:

  • Rifampicin increased 4β-HC levels by 120% (vs. 40% for midazolam) over 9–11 days .
  • Correlation between 4β-HC and CYP3A4 protein expression (r = 0.78) was stronger than with midazolam (r = 0.52) .

Limitations and Challenges

  • Delayed Response : Due to its long half-life, 4β-HC is unsuitable for detecting acute CYP3A changes .
  • Interference : Co-medications (e.g., antiepileptics) and conditions like chronic kidney disease (CKD) may alter 4β-HC levels .
  • Normalization: 4β-HC/4α-HC ratios improve accuracy in studies with variable oxidative stress .

Actividad Biológica

4β-Hydroxycholesterol (4β-HC) is an oxysterol derived from cholesterol that has garnered significant attention for its biological activities, particularly in lipid metabolism and pharmacokinetics. This article provides a comprehensive overview of the biological effects of 4β-HC, including its role as a liver X receptor (LXR) agonist, its influence on lipogenesis, and its implications in drug metabolism.

4β-HC acts primarily through the activation of liver X receptors (LXRs), which are nuclear receptors that play a crucial role in regulating lipid homeostasis. Upon binding to LXR, 4β-HC induces the expression of sterol regulatory element-binding protein 1c (SREBP1c), a key transcription factor involved in lipogenesis.

Key Findings:

  • LXR Activation: 4β-HC has been shown to activate both LXRα and LXRβ, leading to increased expression of genes involved in lipid synthesis, such as fatty acid synthase (FASN) and stearoyl-CoA desaturase (SCD1) .
  • De Novo Lipogenesis: In vitro studies demonstrated that 4β-HC promotes triglyceride synthesis and lipid droplet accumulation in primary hepatocytes and mouse liver models .

2. Lipid Metabolism and Homeostasis

The prolipogenic properties of 4β-HC indicate its potential role in lipid homeostasis. The compound not only stimulates the synthesis of fatty acids but also influences cholesterol transport.

Table 1: Effects of 4β-HC on Lipid Metabolism

ParameterEffect of 4β-HCMechanism
Triglyceride SynthesisIncreasedActivation of SREBP1c via LXR
Lipid Droplet AccumulationEnhancedInduction of lipogenic genes
Cholesterol EffluxRepressedInhibition of influx transporters
Expression of ABCA1/ABCG1InducedLXR-mediated signaling

3. Pharmacokinetics and Clinical Implications

4β-HC serves as an endogenous marker for cytochrome P450 enzyme activity, particularly CYP3A4. Its plasma concentrations can be influenced by various pharmacological agents.

Case Study: Influence of CYP3A Inhibitors and Inducers

A clinical study assessed the impact of ketoconazole (a CYP3A inhibitor) and rifampicin (a CYP3A inducer) on plasma levels of 4β-HC:

  • Ketoconazole: Decreased plasma levels of 4β-HC by approximately 22.9% to 26.6% over treatment periods .
  • Rifampicin: Increased plasma levels significantly by up to 220% after treatment .

Table 2: Changes in Plasma Concentrations of 4β-HC

Treatment% Change from BaselineStatistical Significance
Ketoconazole-22.9% to -26.6%P = 0.003
Rifampicin+220%P < 0.001
PlaceboMinimal changeN/A

4. Role in Disease States

Research indicates that inflammation and metabolic disorders can affect the activity of CYP enzymes, impacting the metabolism of drugs and endogenous compounds like 4β-HC.

  • In patients with type 2 diabetes, there is a notable decrease in CYP3A4 activity, which may alter the pharmacokinetics of drugs metabolized by this enzyme . This suggests that monitoring levels of 4β-HC could provide insights into metabolic changes associated with chronic diseases.

5. Conclusion

The biological activity of 4β-hydroxycholesterol highlights its dual role as a regulator of lipid metabolism and a marker for drug metabolism pathways. Its ability to activate LXRs positions it as a significant player in managing lipid homeostasis, while its pharmacokinetic properties make it relevant in clinical settings for assessing CYP3A activity.

Q & A

Q. How can researchers model 4β-hydroxycholesterol kinetics to predict CYP3A4 activity?

  • Methodological Answer : Bayesian hierarchical models incorporating prior data on 4βHC synthesis/clearance rates and CYP3A4 activity (e.g., from rifampicin induction studies) can predict individual variability. Population pharmacokinetic-pharmacodynamic (PK-PD) models are useful for scaling in vitro metabolic data to clinical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4beta-Hydroxycholesterol
Reactant of Route 2
4beta-Hydroxycholesterol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.